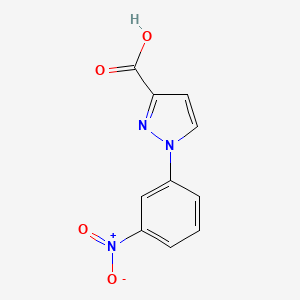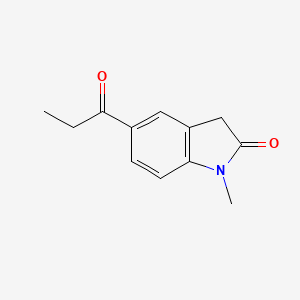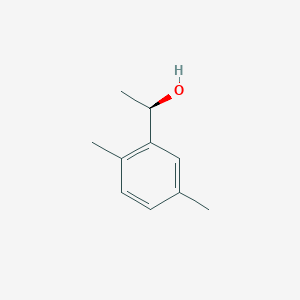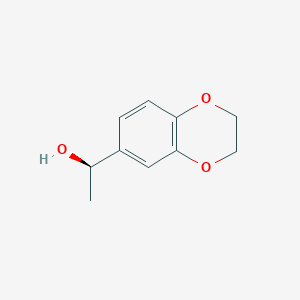
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Übersicht
Beschreibung
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol, also known as 1-benzodioxole-6-ethanol or BDE-6, is an aromatic heterocyclic compound belonging to the 1,4-benzodioxin family. It is an important intermediate in the synthesis of various drugs and has been widely studied due to its unique properties. BDE-6 has been found to be an effective antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory agents, and antibiotics.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Research highlights the potential of derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol in acting as antibacterial and antifungal agents. Specifically, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown promising biofilm inhibitory action against strains such as Escherichia coli and Bacillus subtilis, with certain derivatives displaying mild cytotoxicity (Abbasi et al., 2020). Additionally, compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides have been evaluated for their antimicrobial and antifungal activities, with certain compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide exhibiting good antimicrobial potential and low hemolytic activity (Abbasi et al., 2020).
Decomposition Mechanism and Antioxidant Properties
Studies have explored the decomposition mechanisms of cyclic peroxides like 4-alkoxy-1,4-dihydro-2,3-benzodioxin-1-ols, revealing that these substances decompose in aqueous media to form hydroxyl radicals. This process has shown moderate cell-killing activity against strains like Pseudomonas, linking the decomposition to potential antibacterial properties (Matsugo et al., 1991).
Neuroprotective and Cognitive Effects
Compounds such as (1R)-1-benzo[b]thiophen-5-yl-2-[2-(diethylamino)ethoxy]ethan-1-ol hydrochloride (T-588) have been investigated for their neuroprotective and cognitive enhancement properties. Studies have shown that T-588 can protect against toxicity in cultured astrocytes, suggesting potential applications in combating neurological damages caused by toxins (Phuagphong et al., 2004). Furthermore, T-588 has demonstrated protective effects against neuronal injury induced by conditions such as serum deprivation or amyloid-beta protein in cultured cortical neurons (Yamamuro et al., 2003).
Anti-HIV Activity
Derivatives of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol have been explored for their potential in inhibiting HIV-1 attachment, with certain compounds displaying subnanomolar potency in pseudotype infectivity assays and promising pharmacokinetic profiles (Regueiro-Ren et al., 2013).
Eigenschaften
IUPAC Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7,11H,4-5H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTYSANYGEBEZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




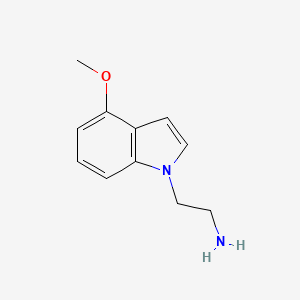
![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)
![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)
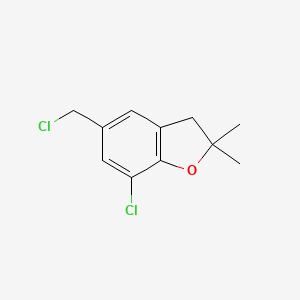
![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)
